7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664224
InChI: InChI=1S/C14H23N3O2/c1-18-10-13-14-12(2-5-15-13)8-16-17(14)9-11-3-6-19-7-4-11/h8,11,13,15H,2-7,9-10H2,1H3
SMILES: COCC1C2=C(CCN1)C=NN2CC3CCOCC3
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol

7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC13664224

Molecular Formula: C14H23N3O2

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
IUPAC Name 7-(methoxymethyl)-1-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C14H23N3O2/c1-18-10-13-14-12(2-5-15-13)8-16-17(14)9-11-3-6-19-7-4-11/h8,11,13,15H,2-7,9-10H2,1H3
Standard InChI Key NMSIVUGHBABGGM-UHFFFAOYSA-N
SMILES COCC1C2=C(CCN1)C=NN2CC3CCOCC3
Canonical SMILES COCC1C2=C(CCN1)C=NN2CC3CCOCC3

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol . Key structural features include:

  • A pyrazolo[3,4-c]pyridine core, comprising fused pyrazole and pyridine rings.

  • A methoxymethyl group (-CH₂OCH₃) at the 7-position.

  • A tetrahydro-2H-pyran-4-ylmethyl substituent at the 1-position, contributing steric bulk and potential hydrogen-bonding interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃N₃O₂
Molecular Weight265.35 g/mol
IUPAC Name7-(methoxymethyl)-1-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Canonical SMILESCOCC1C2=C(CCN1)C=NN2CC3CCOCC3
PubChem CID121229661

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remain unpublished, related pyrazolo[3,4-c]pyridine derivatives exhibit triclinic or monoclinic crystal systems with unit cell parameters influenced by substituents . Spectroscopic characterization typically involves:

  • ¹H/¹³C NMR: Peaks for methoxymethyl (δ ~3.3 ppm for -OCH₃) and tetrahydropyranyl protons (δ ~1.5–4.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 265.35 (M⁺) with fragmentation patterns indicative of methoxymethyl and pyranylmethyl cleavage .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step strategies to construct the pyrazolo[3,4-c]pyridine core and introduce substituents:

  • Core Formation: Condensation of pyrazole precursors with pyridine derivatives under acidic or basic conditions.

  • Substituent Introduction:

    • Methoxymethylation via Williamson ether synthesis (e.g., reaction with methyl iodide and a base).

    • Alkylation at N-1 using tetrahydro-2H-pyran-4-ylmethyl bromide under phase-transfer conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
1Pyrazole + 3-chloropyridine, K₂CO₃, DMF, 80°C6590
2CH₃OCH₂Cl, NaH, THF, 0°C → RT7895
3Tetrahydropyranylmethyl bromide, TBAB, H₂O/CH₂Cl₂8298

Challenges and Solutions

  • Regioselectivity: Competing alkylation at pyrazole N-1 vs. pyridine N-7 is mitigated using bulky bases (e.g., LDA).

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves closely eluting intermediates .

CompoundTargetIC₅₀/EC₅₀ApplicationSource
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridineRIP1 Kinase23 nMNeurodegeneration
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylatePDE445 nMAsthma/COPD

Structure-Activity Relationships (SAR)

  • Methoxymethyl Group: Enhances solubility and metabolic stability compared to alkyl chains .

  • Tetrahydropyranylmethyl: Improves blood-brain barrier penetration in rodent models .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous synthesis to improve yield and reduce reaction times .

  • Asymmetric Catalysis: Chiral variants for targeting enantioselective enzymes (e.g., kinases) .

Therapeutic Exploration

  • Neuroprotection: RIP1 kinase inhibition for Alzheimer’s and ALS .

  • Anticancer Agents: Hybrid derivatives combining pyrazolo[3,4-c]pyridine with HDAC inhibitors .

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